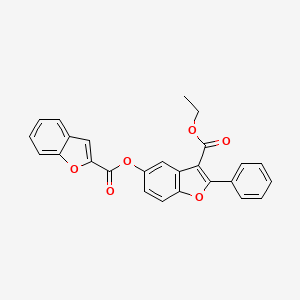
Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes two benzofuran rings and a phenyl group.
Preparation Methods
The synthesis of Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Benzofuran Rings: The initial step involves the formation of benzofuran rings through cyclization reactions.
Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the efficiency of the synthesis.
Chemical Reactions Analysis
Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-ethyl-1-benzofuran-3-carboxylate: The presence of an ethyl group can influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H18O6 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H18O6/c1-2-29-26(28)23-19-15-18(12-13-21(19)32-24(23)16-8-4-3-5-9-16)30-25(27)22-14-17-10-6-7-11-20(17)31-22/h3-15H,2H2,1H3 |
InChI Key |
KTGKVRIGEOSZQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















